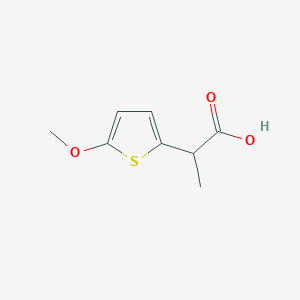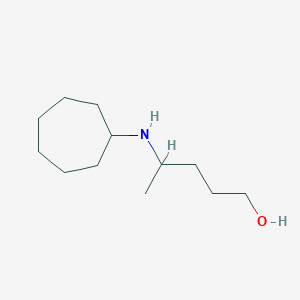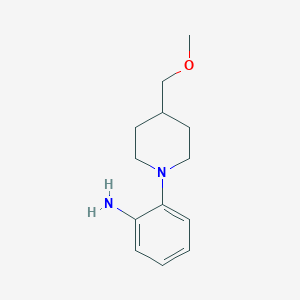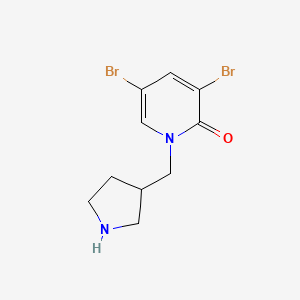
3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine atoms and a pyrrolidine moiety in its structure suggests that it may have unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor followed by the introduction of the pyrrolidine group. A common synthetic route might include:
Bromination: The starting material, 1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one, is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane.
Introduction of Pyrrolidine Group: The brominated intermediate is then reacted with pyrrolidine under basic conditions, often using a base like potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The brominated positions can participate in cross-coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in solvents like ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino-pyridinone derivative, while a Suzuki coupling could produce a biaryl compound.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of bromine atoms and the pyrrolidine group could influence its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 3,5-Dibromo-1-(pyrrolidin-2-ylmethyl)pyridin-2(1H)-one
- 3,5-Dibromo-1-(pyrrolidin-4-ylmethyl)pyridin-2(1H)-one
- 3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-4(1H)-one
Uniqueness
3,5-Dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2(1H)-one is unique due to the specific positioning of the bromine atoms and the pyrrolidine group, which can significantly affect its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C10H12Br2N2O |
|---|---|
分子量 |
336.02 g/mol |
IUPAC名 |
3,5-dibromo-1-(pyrrolidin-3-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C10H12Br2N2O/c11-8-3-9(12)10(15)14(6-8)5-7-1-2-13-4-7/h3,6-7,13H,1-2,4-5H2 |
InChIキー |
UICYZKXCNMBRJB-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1CN2C=C(C=C(C2=O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


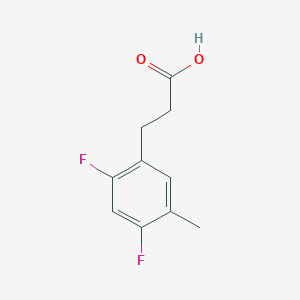
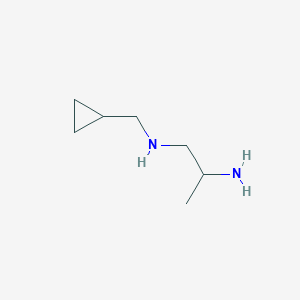
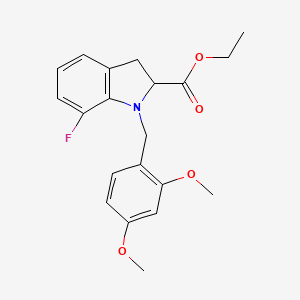
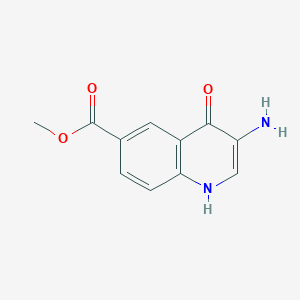
![2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15278872.png)
![2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15278877.png)
![Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B15278879.png)
![tert-Butyl (R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15278887.png)
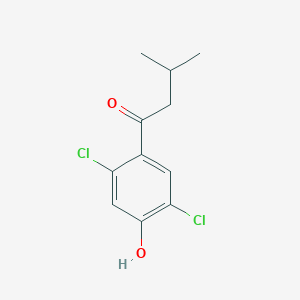
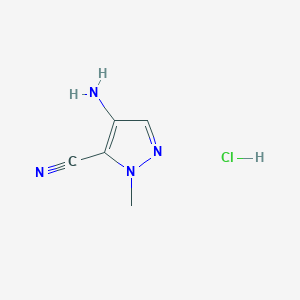
![5-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15278911.png)
